molecular formula C16H23N3O2S B14927552 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide

Cat. No.: B14927552
M. Wt: 321.4 g/mol
InChI Key: ZEUJOVPBCHNTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the sulfonamide group makes it a potential candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts like Amberlyst-70 can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide
  • N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ethyl group at the 1-position of the pyrazole ring can enhance its lipophilicity and potentially improve its bioavailability .

Properties

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H23N3O2S/c1-6-19-14(4)16(13(3)17-19)11-18(5)22(20,21)15-9-7-12(2)8-10-15/h7-10H,6,11H2,1-5H3

InChI Key

ZEUJOVPBCHNTTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.